molecular formula C22H28N2O4 B4759162 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide

Cat. No. B4759162
M. Wt: 384.5 g/mol
InChI Key: IFMUCHUYTDZQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide, also known as Moroxydine, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are known to play a crucial role in cell survival and proliferation. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has also been found to have a neuroprotective effect against oxidative stress-induced neuronal damage. In addition, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide in lab experiments is its high potency and selectivity. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a low toxicity profile, making it a promising candidate for drug development. However, the major limitation of using 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide. One of the potential applications of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage, making it a promising candidate for the development of novel neuroprotective drugs. Another potential application of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide is in the treatment of cancer. 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anticancer drugs. In addition, further research is needed to understand the exact mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide and to improve its pharmacokinetic properties.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been shown to have a neuroprotective effect against oxidative stress-induced neuronal damage. In cancer research, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-21(28-20-10-8-19(26-2)9-11-20)22(25)23-16-17-4-6-18(7-5-17)24-12-14-27-15-13-24/h4-11,21H,3,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUCHUYTDZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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